1,2-Naphthoquinone

Beschreibung

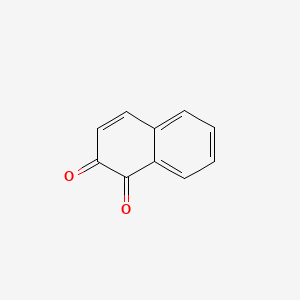

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQAJRQOHHATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060171 | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline] | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000099 [mmHg] | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Golden yellow needles, Red needles from ether | |

CAS No. |

524-42-5 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804K62F61Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp) | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Synthesis Routes

The preparation of the 1,2-naphthoquinone core can be achieved through several established and emerging methods, starting from readily available naphthalene (B1677914) precursors.

The oxidation of 1-amino-2-naphthol (B1212963) (or its hydrochloride salt) is a primary and effective method for producing this compound. orgsyn.orgwikipedia.org This reaction relies on the conversion of the aminonaphthol to the corresponding dione (B5365651) using a suitable oxidizing agent in an acidic medium.

Ferric chloride (FeCl₃) is a commonly employed oxidizing agent for this transformation. orgsyn.orgwikipedia.org The reaction is typically performed by rapidly mixing an aqueous solution of 1-amino-2-naphthol hydrochloride with a solution of ferric chloride. orgsyn.org This process leads to the immediate precipitation of this compound as a voluminous, yellow, microcrystalline solid. orgsyn.org The success of this method is contingent on the purity of the starting aminonaphthol. orgsyn.org The procedure is known for its high efficiency, with yields reported to be in the range of 93–94%. orgsyn.org

Another oxidizing agent used for this conversion is potassium dichromate in a sulfuric acid solution, typically conducted in an ice bath. youtube.com The choice of oxidizing agent is crucial; ferric chloride is often preferred over chromic acid because, at low temperatures, it does not attack the resulting quinone, even when used in excess. orgsyn.org

Table 1: Comparison of Oxidizing Agents for 1-Amino-2-naphthol Oxidation

| Oxidizing Agent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Acidic aqueous solution, room temperature | 93-94% | orgsyn.org |

An alternative, though less common, route to this compound involves the use of halonaphthols as precursors. Specifically, 1-bromo-2-naphthol (B146047) can be converted to this compound. orgsyn.org This method proceeds through an intermediate known as a ketonitrobromide. While this pathway can be valuable for preparing certain substituted β-naphthoquinones, the parent this compound produced by this method is often unstable and may decompose within hours. orgsyn.org

Microwave-assisted organic synthesis has emerged as a significant green chemistry approach for preparing naphthoquinone scaffolds, offering advantages over conventional heating methods. nih.govmdpi.com This technology is characterized by its ability to accelerate reaction rates, improve yields, and provide cleaner reactions under milder conditions. nih.govmdpi.com

The application of microwave irradiation has been successfully optimized for the synthesis of various substituted this compound derivatives. nih.gov In a typical protocol, a this compound is reacted with an amine in a solvent like acetonitrile (B52724) within a sealed microwave vial. The mixture is irradiated at a specific power and temperature for a short duration, often just a few minutes. nih.gov This method is noted for its operational simplicity, increased safety for small-scale synthesis, and minimal environmental impact. nih.gov The use of microwave energy provides uniform and controlled heating, which can favor specific reaction pathways, such as intramolecular cyclization, thereby enhancing the efficiency and rate of the reaction. mdpi.com

Table 2: Example of Microwave-Assisted Synthesis of a 4-Substituted-1,2-NQ Derivative

| Reactants | Solvent | Microwave Conditions | Duration | Reference |

|---|

Synthesis of this compound Derivatives

The functionalization of the this compound ring system is crucial for creating a diverse range of compounds, many of which are used as analytical reagents or intermediates in further syntheses. nih.gov

Salts of this compound-4-sulfonic acid, commonly referred to as β-NQS, are important derivatives used extensively in organic synthesis and as derivatization reagents for analytical purposes. nih.govresearchgate.net These orange, crystalline compounds are highly soluble in water.

The synthesis of β-NQS is typically achieved through the oxidation of an aminosulfonic acid precursor. orgsyn.org A well-established method involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid in an aqueous solution. orgsyn.org The reaction is exothermic, requiring careful temperature control in an ice bath, and produces a yellow-orange paste as oxides of nitrogen are evolved. orgsyn.org The resulting sulfonic acid is then typically converted to its ammonium (B1175870) or potassium salt by treatment with the corresponding chloride salt solution. orgsyn.org For example, the ammonium salt can be collected and then redissolved and treated with a saturated potassium chloride solution to precipitate the less soluble potassium this compound-4-sulfonate. orgsyn.org

The precursors for β-NQS can be derived from either β-naphthol or 1-amino-β-naphthol.

From 1-Amino-β-Naphthol : The most direct route to β-NQS involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org This precursor is readily available and its oxidation with nitric acid provides a reliable method for preparing β-NQS salts. orgsyn.org Another precursor, 2-amino-1-naphthol-4-sulfonic acid, can also be oxidized with nitric acid to yield the same product. orgsyn.org

From β-Naphthol : β-Naphthol serves as a fundamental starting material for creating the necessary precursors. For instance, β-naphthol can be used to synthesize 1-amino-2-naphthol hydrochloride, a key intermediate. orgsyn.org The process can involve nitrosation of β-naphthol to form nitroso-β-naphthol, followed by reduction to yield 1-amino-2-naphthol. orgsyn.orgorgsyn.org This aminonaphthol can then be sulfonated and subsequently oxidized to produce β-NQS. Additionally, direct sulfonation of this compound with sulfuric acid, followed by neutralization with a base like sodium hydroxide, represents another pathway from the core quinone structure, which itself can be derived from β-naphthol.

Preparation of this compound-4-Sulfonic Acid Salts (β-NQS)

Applications in Organic Synthesis of Functionalized Naphthoquinones

This compound is a versatile building block for the creation of more complex molecular architectures, including functionalized naphthoquinones and fused heterocyclic systems. Key synthetic strategies include cycloaddition reactions and Michael additions, which allow for the introduction of various substituents and the construction of new ring systems.

Cycloaddition Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of functionalized hydroanthraquinones starting from 1,2-naphthoquinones. rsc.orgnih.gov For instance, 1,2-naphthoquinones react with 2,3-dimethylbutadiene to yield tetrahydro-9,10-phenanthraquinones or spirodihydropyrans. rsc.org The reaction of this compound with an excess of 2,3-dimethylbutadiene in boiling chloroform (B151607) specifically produces 2,3-dimethyl-9,10-phenanthraquinone. These reactions are highly regioselective, particularly when a benzoyl substituent is present at the C2 position of the naphthoquinone, which acts as the dienophile. nih.gov The resulting hydroanthraquinones are valuable intermediates for further modifications. nih.gov

Michael Addition:

The Michael addition, or 1,4-addition, is another fundamental reaction for functionalizing 1,2-naphthoquinones. This reaction involves the addition of a nucleophile to the activated α,β-unsaturated carbonyl system of the quinone. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce a wide range of functional groups onto the naphthoquinone scaffold. nih.govnih.gov For example, the organocatalytic enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes provides an efficient route to chiral functionalized naphthoquinones. acs.org

The following table summarizes representative examples of functionalized naphthoquinones synthesized from this compound derivatives.

| Precursor | Reagent | Reaction Type | Product | Reference(s) |

| This compound | 2,3-Dimethylbutadiene | Diels-Alder | 2,3-Dimethyl-9,10-phenanthraquinone | |

| 2-Benzoyl-1,2-naphthoquinone | Various dienes | Diels-Alder | Functionalized hydroanthraquinones | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Nitroalkenes | Michael Addition | Chiral nitroalkylated naphthoquinones | acs.org |

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functionalities onto the this compound core leads to derivatives with a broad spectrum of chemical and biological properties. Key classes of these derivatives include semicarbazones, thiosemicarbazones, amino-N-methylated naphthoquinones, oximes, and triazoles.

Semicarbazones and thiosemicarbazones of this compound are readily prepared through the condensation reaction of this compound with semicarbazide (B1199961) or thiosemicarbazide, respectively. These reactions typically involve the nucleophilic attack of the amino group of the (thio)semicarbazide on one of the carbonyl groups of the quinone, followed by dehydration.

The synthesis of this compound-2-semicarbazone and this compound-2-thiosemicarbazone has been well-documented. jst.go.jpcapes.gov.br Furthermore, derivatives bearing a sulfonic acid group at the 4-position, such as potassium this compound-4-sulfonate 2-semicarbazone and 2-thiosemicarbazone, have also been prepared. jst.go.jpcapes.gov.br The introduction of a thiosemicarbazone pharmacophore to the this compound structure has been shown to be a significant modification. csus.edu

The synthesis of these derivatives can be achieved under mild conditions, and their structures have been confirmed by various spectroscopic methods. nih.govmdpi.com

| Derivative | Synthetic Method | Precursors | Reference(s) |

| This compound-2-semicarbazone | Condensation | This compound, Semicarbazide | jst.go.jpnih.gov |

| This compound-2-thiosemicarbazone | Condensation | This compound, Thiosemicarbazide | jst.go.jpcsus.edunih.gov |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | Condensation | 4-Amino-1,2-naphthoquinone (B1620441), Semicarbazide | nih.gov |

| 4-Amino-1,2-naphthoquinone-2-thiosemicarbazone | Condensation | 4-Amino-1,2-naphthoquinone, Thiosemicarbazide | nih.gov |

| Nickel(II) complexes of this compound semicarbazone and thiosemicarbazone | Complexation | This compound (thio)semicarbazone, Nickel(II) salt | csus.edu |

Amino-N-methylated 1,2-naphthoquinones represent a class of derivatives where a nitrogen atom, often part of an amino group, is methylated. These compounds can be synthesized through various strategies, often involving the introduction of an amino group followed by N-methylation.

The reaction of this compound with hydroxylamine (B1172632) or its derivatives yields oximes and dioximes. These compounds are formed through the condensation of the hydroxylamine with one or both carbonyl groups of the quinone.

The synthesis of this compound dioxime has been reported, and its structural arrangement has been investigated using theoretical calculations. updatepublishing.comupdatepublishing.com Depending on the reaction conditions, different isomers (anti, amphi, and syn) of the dioxime can potentially be formed. updatepublishing.com The amphi configuration is suggested to be stable for this compound dioxime. updatepublishing.com Additionally, the synthesis of 1,2-naphthalenediol monoacyl esters and 3-acyl-1,2-naphthalenediols can be achieved through photochemical reactions of this compound with aldehydes. researchgate.net

| Derivative | Synthetic Method | Precursors | Reference(s) |

| This compound dioxime | Condensation | This compound, Hydroxylamine | updatepublishing.comupdatepublishing.com |

| Naphtho[1,2-d]isoxazole 2-oxide | Oxidative cyclization | 2-Hydroxy-1-naphthaldehyde oxime, Lead(IV) acetate | researchgate.net |

The synthesis of 1,2,3-triazole-naphthoquinone conjugates is a significant area of research, primarily utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netfrontiersin.orgresearchgate.netorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netfrontiersin.orgrsc.org

The general strategy involves the reaction of a naphthoquinone derivative bearing either an azide (B81097) or a terminal alkyne functionality with a corresponding alkyne or azide partner. For instance, O-propargylated naphthoquinones can be reacted with various alkyl or aryl azides in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole-naphthoquinone conjugates in moderate to good yields. researchgate.net The synthesis of 4-azido-1,2-naphthoquinone from this compound-4-sulfonic acid salts provides a key intermediate for these cycloaddition reactions. nih.gov

Different copper sources can be employed, including copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or copper(I) iodide. researchgate.netnih.gov The reaction conditions are generally mild, and various solvents can be used. researchgate.netnih.gov

A three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using sulfamic acid as a catalyst under solvent-free conditions has also been developed to produce benzo[h] jst.go.jpresearchgate.netrsc.org-triazolo[5,1-b]quinazoline-7,8-dione derivatives with high regioselectivity. nih.gov

| Triazole Derivative | Synthetic Method | Key Precursors | Catalyst/Reagents | Reference(s) |

| 1,2,3-Triazole-naphthoquinone conjugates | CuAAC | O-propargylated naphthoquinone, Alkyl/Aryl azides | CuSO₄·5H₂O, Sodium ascorbate or CuI | researchgate.netresearchgate.netrsc.org |

| 6-Aryl-benzo[h] jst.go.jpresearchgate.netrsc.org-triazolo[5,1-b]quinazoline-7,8-diones | Three-component coupling | Aldehyde, 2-Hydroxy-1,4-naphthoquinone, 3-Amino-1,2,4-triazole | Sulfamic acid | nih.gov |

| 1,4-Disubstituted 1,2,3-triazoles | CuAAC | Terminal alkynes, Azides | Copper nanoparticles | researchgate.net |

| 1,5-Disubstituted 1,2,3-triazoles | Cycloaddition | Azides, Trimethylsilyl alkynes | t-BuOK | organic-chemistry.org |

Synthesis of Other Substituted 1,2-Naphthoquinones

Beyond nitrogen-containing derivatives, a variety of other substituted 1,2-naphthoquinones can be synthesized, including halogenated and alkoxy/aryloxy derivatives. The parent this compound is typically prepared by the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride. wikipedia.org

Halogenated 1,2-Naphthoquinones:

Halogenated naphthoquinones are important synthetic intermediates and exhibit interesting biological properties. The synthesis of these compounds can be achieved through various halogenation reactions. For example, 2-amino-3-chloro-1,4-naphthoquinone can be synthesized and further modified. sciforum.net

Alkoxy and Aryloxy 1,2-Naphthoquinones:

The introduction of alkoxy and aryloxy groups onto the this compound skeleton can be accomplished through nucleophilic substitution reactions.

C-C Bond Formation:

Reactions involving the formation of new carbon-carbon bonds are crucial for extending the carbon framework of this compound. The synthesis of 2,2'-bis(naphthoquinone) compounds has been achieved through a one-pot Stille-type reaction via vinylstannanes. researchgate.net

Phenoxy Derivatives

The synthesis of 4-phenoxy-1,2-naphthoquinone derivatives can be effectively achieved through the nucleophilic substitution of sulfonate-containing precursors. One notable method utilizes this compound-4-sulfonic acid salts as the starting material. These salts are readily accessible and serve as excellent electrophiles for reactions with nucleophiles such as phenoxides.

In a typical procedure, the sodium salt of this compound-4-sulfonic acid is reacted with a selected phenol (B47542) in an appropriate solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the sulfonate group at the C4 position of the naphthoquinone ring. This method has been reported to produce 4-phenoxy-1,2-naphthoquinones, which can be further modified. For instance, condensation with hydroxylamine can yield the corresponding oximes. elsevierpure.com

The following table summarizes the synthesis of representative phenoxy-1,2-naphthoquinone derivatives.

| Precursor | Reagent | Product |

| This compound-4-sulfonic acid sodium salt | Phenol | 4-Phenoxy-1,2-naphthoquinone |

| This compound-4-sulfonic acid sodium salt | Substituted Phenol | 4-(Substituted phenoxy)-1,2-naphthoquinone |

| 4-Phenoxy-1,2-naphthoquinone | Hydroxylamine | 4-Phenoxy-1,2-naphthoquinone oxime |

Vinyl- and Aryl-Substituted Analogues via C-C Bond Formation

The introduction of vinyl and aryl groups at the C4 position of the this compound core is accomplished through various carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. These methods offer a powerful means to construct complex molecular architectures from simpler precursors.

Aryl-Substituted Analogues:

A direct and efficient method for the synthesis of 4-aryl-1,2-naphthoquinones involves a conjugate addition-oxidation reaction. In this approach, this compound is reacted with an aryl-donating reagent in the presence of a catalyst. For example, p-toluenesulfonic acid has been shown to be an effective catalyst for this transformation, providing a simple and cost-effective route to 4-aryl-1,2-naphthoquinones. elsevierpure.comresearchgate.net

Another powerful strategy is the direct C-H arylation of the this compound scaffold. This method avoids the need for pre-functionalized starting materials. For instance, a visible-light-mediated C-H arylation using eosin (B541160) Y as a photocatalyst has been developed for the arylation of both 1,4- and 1,2-naphthoquinones with aryl diazonium salts, yielding arylated products in good to excellent yields.

Palladium-catalyzed cross-coupling reactions are also paramount in this field. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile tool for forming aryl-aryl bonds. While specific examples for the direct Suzuki coupling to form 4-aryl-1,2-naphthoquinones from a 4-halo precursor are not extensively detailed in the provided literature, the general principles are widely applicable. The reaction would typically involve a 4-halo-1,2-naphthoquinone and an arylboronic acid in the presence of a palladium catalyst and a base.

The following table provides an overview of synthetic methods for aryl-substituted 1,2-naphthoquinones.

| Starting Material | Reagent(s) | Method | Product |

| This compound | Arene | p-Toluenesulfonic acid catalyzed conjugate addition-oxidation | 4-Aryl-1,2-naphthoquinone |

| This compound | Aryl diazonium tetrafluoroborate | Eosin Y photocatalyzed C-H arylation | 3-Aryl-1,2-naphthoquinone |

| 4-Halo-1,2-naphthoquinone (proposed) | Arylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling | 4-Aryl-1,2-naphthoquinone |

Vinyl-Substituted Analogues:

The synthesis of vinyl-substituted 1,2-naphthoquinones can be achieved through palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki-Miyaura, and Heck couplings. These reactions typically involve the coupling of a vinyl-containing organometallic reagent with a halogenated or triflated naphthoquinone precursor.

The Stille coupling utilizes a vinylstannane reagent in the presence of a palladium catalyst. nih.govwikipedia.org Although a specific application for the synthesis of 4-vinyl-1,2-naphthoquinone is not explicitly detailed, the methodology is robust. A hypothetical reaction would involve the coupling of a 4-halo-1,2-naphthoquinone with a vinyltrialkylstannane, catalyzed by a palladium complex.

The Suzuki-Miyaura coupling offers a less toxic alternative to the Stille reaction, employing a vinylboronic acid or a stable derivative like a potassium vinyltrifluoroborate salt. mdpi.comorgsyn.org The reaction of a 4-halo- or 4-triflyloxy-1,2-naphthoquinone with a vinylboronic acid derivative under palladium catalysis would be a viable route to the desired 4-vinyl-1,2-naphthoquinone.

The Heck reaction provides another avenue for vinylation, involving the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. organic-chemistry.org While direct examples with this compound are scarce in the provided literature, the reaction of 3-halo-1,4-naphthoquinones with vinyl-1H-1,2,3-triazoles has been reported, demonstrating the feasibility of such C-C bond formations on the naphthoquinone scaffold. researchgate.net This suggests that a 4-halo-1,2-naphthoquinone could similarly be coupled with a suitable alkene to introduce a vinyl substituent.

The table below outlines the general approaches for the synthesis of vinyl-substituted 1,2-naphthoquinones based on established C-C bond formation methodologies.

| Precursor | Reagent(s) | Method | Product |

| 4-Halo-1,2-naphthoquinone (proposed) | Vinyltrialkylstannane, Pd catalyst | Stille Coupling | 4-Vinyl-1,2-naphthoquinone |

| 4-Halo-1,2-naphthoquinone (proposed) | Vinylboronic acid/ester, Pd catalyst, base | Suzuki-Miyaura Coupling | 4-Vinyl-1,2-naphthoquinone |

| 4-Halo-1,2-naphthoquinone (proposed) | Alkene, Pd catalyst, base | Heck Reaction | 4-Vinyl-1,2-naphthoquinone |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Addition Reactions

1,2-Naphthoquinone is an α,β-unsaturated diketone, a class of compounds known for its reactivity toward nucleophiles. The electrophilic nature of its carbon skeleton makes it susceptible to attack by various nucleophilic agents. These reactions are central to its chemical behavior and interactions in biological systems.

The reaction between this compound and primary amines is a notable process that results in significant structural rearrangement of the quinone core.

In reactions with α,β-unsaturated carbonyl compounds, nucleophiles can typically attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.org The preferred pathway is largely determined by the nature of the nucleophile. libretexts.org

Weaker, "soft" nucleophiles, such as amines, generally favor the 1,4-addition pathway. libretexts.orgyoutube.com In the case of this compound, the reaction with primary amines proceeds via a nucleophilic attack at the C4-position of the naphthoquinone ring. nih.gov This is considered a conjugate addition (or γ-attack on the α,β-unsaturated carbonyl system). nih.gov One proposed mechanistic pathway suggests that the initial step is the nucleophilic attack of the amine at the C4-position. This is followed by subsequent reaction at the C2-position, leading to the final product. nih.gov

A remarkable feature of the reaction between this compound and primary amines is the resulting structural transformation, which is equivalent to a 1,2- to 1,4-carbonyl transposition. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net The reaction converts the this compound scaffold into a 2-amino-1,4-naphthoquinone imine derivative. nih.gov This process involves the replacement of the carbonyl group at the C2-position with an amino group and the incorporation of an imino group at the original C4-position. nih.gov This direct transposition under mild reaction conditions presents a synthetically advantageous route to 1,4-naphthoquinone (B94277) derivatives from a this compound starting material. beilstein-journals.org

The reaction of this compound with various primary amines yields stable, crystalline adducts that have been successfully isolated and characterized. nih.govbeilstein-journals.org For instance, the reaction with 4-methoxyaniline produces 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil), while the reaction with n-butylamine yields 2-(butylamino)-naphthoquinone-1,4-butylimine. nih.govbeilstein-journals.orgresearchgate.net X-ray crystallography studies have confirmed the structures of these adducts, revealing that they often exist as hydrogen-bonded dimeric assemblies in the solid state. beilstein-journals.orgresearchgate.net In biological contexts, this compound has been shown to form adducts with proteins such as albumin and hemoglobin, although these can be unstable. nih.gov High-resolution mass spectrometry has identified that these adducts can form at cysteine, lysine (B10760008), and histidine residues. nih.gov

Table 1: Products from the Reaction of this compound with Primary Amines This table is interactive. You can sort and filter the data.

| Reactant Amine | Product Name | Reference |

|---|---|---|

| 4-Methoxyaniline | 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil) | beilstein-journals.org, nih.gov, researchgate.net |

| n-Butylamine | 2-(butylamino)-naphthoquinone-1,4-butylimine | beilstein-journals.org, nih.gov, researchgate.net |

| p-Anisidine | 2-(4-methoxyanilino)-4-[(4-methoxyphenyl)imino]naphthalen-1(4H)-one | researchgate.net |

Reactions with Thiol-Containing Biomolecules

The sulfhydryl (thiol) group is a potent nucleophile, and its reactions with naphthoquinones are of significant chemical and biological interest. This compound readily forms covalent bonds with such tissue nucleophiles. researchgate.net

This compound reacts with thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione, to form stable thioether adducts. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic quinone ring, resulting in the formation of a C-S bond. nih.govmasterorganicchemistry.com This type of reaction, known as a Michael addition, is a common pathway for the modification of biological molecules by quinones. nih.gov Studies with the related 1,4-naphthoquinone and 4-aminothiophenol (B129426) have shown that C-S bond formation is the preferred outcome, leading to a thioether-linked product. nih.govbeilstein-journals.org The reaction between naphthoquinones and thiols can be complex, with some studies reporting a 1:2 stoichiometry (thiol:quinone), which yields both a thioether and a hydroquinone (B1673460). nih.gov

Michael Addition Acceptor Characteristics

This compound functions as a potent Michael acceptor. The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In the case of this compound, the presence of the conjugated dicarbonyl system makes the molecule susceptible to nucleophilic attack at the β-carbon position. masterorganicchemistry.comchemistrysteps.com

This reactivity is central to its biological interactions. For instance, this compound readily reacts with biological nucleophiles such as the thiol group of cysteine residues in proteins. nih.gov This covalent modification can alter protein structure and function, a key mechanism in its biological effects. nih.gov The reaction involves the 1,4-addition of the nucleophile to the quinone ring system, leading to the formation of a stable adduct. wikipedia.orgchem-station.com The electrophilic potential of this compound is further demonstrated by its reactions with NADPH, which can occur in oxygen-dependent hepatic enzyme systems. nih.gov

Redox Chemistry and Radical Pathways

The redox properties of this compound are fundamental to its chemical and biological activity, involving the transfer of one or two electrons to form reactive radical species. researchgate.net

Generation of Semiquinone and Hydroquinone Radicals

This compound can undergo a one-electron reduction to form a semiquinone radical anion. researchgate.net This species is a key intermediate in its redox cycling. A subsequent one-electron reduction converts the semiquinone radical to a hydroquinone. researchgate.net These reduction steps can be catalyzed by various flavoproteins. nih.gov The semiquinone radical is relatively stable and can be detected using techniques like electron spin resonance spectroscopy. Under aerobic conditions, the semiquinone radical can be reoxidized back to the parent quinone, a process that can generate reactive oxygen species. researchgate.net

Enzymatic Reduction Mechanisms (e.g., Cytochrome P450 Reductase, DT-Diaphorase)

Two primary types of flavoenzymes are involved in the reduction of quinones: those that catalyze one-electron transfers and those that catalyze two-electron transfers.

Cytochrome P450 Reductase: This enzyme is a one-electron transfer flavoprotein that reduces quinones to their semiquinone radicals. nih.gov This process is often the initial step in the redox cycling of naphthoquinones.

DT-Diaphorase (NAD(P)H:quinone acceptor oxidoreductase or NQO1): In contrast, DT-diaphorase is a FAD-containing reductase that catalyzes the two-electron reduction of quinones directly to their stable hydroquinone form. researchgate.netresearchgate.net This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical, thus preventing redox cycling and the associated production of reactive oxygen species. johnshopkins.edu However, the resulting hydroquinones can still be susceptible to autoxidation. nih.gov

Below is a table summarizing the kinetic parameters for the reduction of a related compound, naphthazarin, by these enzymes.

| Enzyme | Substrate | Km (NADPH) | Km (Quinone) | Vmax |

| DT-Diaphorase | Naphthazarin | 68 µM | 0.92 µM | 1300 nmol/min/µg |

| NADPH-Cytochrome P450 Reductase | Naphthazarin | 10.5 µM | 2.3 µM | 46 nmol/min/µg |

This data is for Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and is presented for illustrative purposes of enzymatic quinone reduction. nih.gov

Superoxide (B77818) Anion Formation

A critical aspect of the redox chemistry of this compound is the formation of the superoxide anion radical (O₂⁻). nih.gov This occurs when the semiquinone radical, formed via one-electron reduction, transfers its electron to molecular oxygen (O₂). researchgate.net This process regenerates the parent quinone, which can then re-enter the reduction cycle, leading to a continuous production of superoxide anions. acs.org

The formation of superoxide was demonstrated in rat hepatocytes in the presence of NAD and NADPH. nih.gov This production was inhibited by superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, confirming the identity of the reactive oxygen species. nih.gov This redox cycling and subsequent generation of superoxide are significant contributors to the oxidative stress induced by this compound. nih.gov

Photochemical Transformations

This compound exhibits rich photochemical reactivity upon exposure to light.

Photo-Induced Reactions with Organic Substrates

Upon irradiation, this compound can be excited to its singlet and subsequently its triplet excited states. ustc.edu.cn The triplet state of this compound is a reactive intermediate capable of participating in various photochemical reactions.

One notable reaction is hydrogen abstraction from suitable hydrogen donors. For example, when irradiated in the presence of substrates like 2-propanol or toluene, the excited triplet state of this compound can abstract a hydrogen atom to form a ketyl radical. researchgate.net

Furthermore, photoirradiation of substituted 1,2-naphthoquinones can lead to intramolecular photoredox reactions. nih.govresearchgate.net These reactions can result in the formation of oxacycles through the functionalization of a C-H bond positioned close to the excited carbonyl group. nih.gov In the presence of certain nucleobases like adenine, photo-excited this compound can undergo a multistep process involving electron transfer followed by proton transfer, leading to the formation of the NQ•-H radical. ustc.edu.cn Other studies on the related 1,4-naphthoquinone have shown that it can undergo [2+2]-photocycloadditions with alkenes to form cyclobutane (B1203170) adducts. mdpi.com

Intramolecular Isomerization Processes

This compound and its derivatives can undergo several types of intramolecular isomerization reactions, which are often initiated by photochemical activation. These processes lead to significant structural rearrangements and the formation of diverse products, including quinone methides, cyclized compounds, and ketenes. Mechanistic studies have revealed that the specific reaction pathway and product distribution are highly dependent on the substitution pattern of the this compound core and the reaction conditions.

One notable intramolecular process involves the photochemical rearrangement of certain this compound derivatives into quinone methides. For instance, in the photochemical reaction of this compound with arylaldehydes, the resulting 4-alkyl-1,2-naphthalenediol products are sensitive to air and are oxidized to the corresponding quinones. These quinones have been reported to undergo intramolecular isomerization to form quinone methides when subjected to chromatography on silica (B1680970) gel.

More recent and detailed investigations have focused on intramolecular photoredox reactions of specifically substituted this compound derivatives. These reactions can proceed via a hydrogen atom transfer (HAT) mechanism, leading to the formation of cyclized products. The course of these reactions is intricately controlled by the substituents on the naphthoquinone ring.

A well-established example of intramolecular isomerization is the photo-Wolff rearrangement of 2-diazo-1,2-naphthoquinone. This reaction is of significant importance in photolithography and proceeds through the expulsion of nitrogen gas to form a highly reactive ketene (B1206846) intermediate, which can then be trapped by various nucleophiles.

Detailed studies by Ando, Suzuki, and coworkers have elucidated the intramolecular photoredox reactions of substituted 1,2-naphthoquinones, which lead to the formation of oxacyclic products. nih.govtitech.ac.jptitech.ac.jpnih.gov These reactions represent a net C-H functionalization at a position proximal to the excited carbonyl group of the quinone. nih.govnih.gov The mechanism is proposed to involve the initial photoexcitation of the naphthoquinone, followed by an intramolecular hydrogen atom transfer (HAT). nih.gov

For certain derivatives, this HAT is followed by a single-electron transfer (SET) to form a zwitterionic intermediate, which then cyclizes. titech.ac.jp The stereochemical outcome of these reactions is often highly specific, allowing for the enantioselective synthesis of complex natural products like spiroxin C and preussomerins. titech.ac.jpnih.gov

A study on a 1,4-naphthoquinone derivative, MNQ, has proposed the formation of a quinone methide intermediate (1,3-QM) with zwitterionic character via a 1,4-proton transfer process. This intermediate then tautomerizes to a 1,2-QM, which subsequently undergoes electrocyclization. acs.org This highlights the potential for quinone methide intermediates in the intramolecular rearrangements of naphthoquinone systems.

The viability and outcome of these photochemical reactions are highly dependent on the structure of the chromophore, particularly the position and number of methoxy (B1213986) substituents. researchgate.net For example, the photochemical reaction of a chiral, non-racemic this compound derivative has been shown to proceed with high stereoretention to yield an enantioenriched spiroacetal, demonstrating the synthetic utility of these intramolecular processes. researchgate.net

Table 1: Selected Data from Intramolecular Photoredox Cyclization of a this compound Derivative

| Starting Material | Reaction Conditions | Product | Yield | Spectroscopic Data (Selected) |

|---|---|---|---|---|

| 5-Methoxy-8-(tetrahydropyran-2-yloxy)-1,2-naphthoquinone derivative | hv (LED, 448 nm), MeCN | Cyclized spiroacetal product | Not explicitly stated in abstract, but reaction is described as clean. | 1H NMR, 13C NMR, IR, and HRMS data are available for characterization of similar products. titech.ac.jp |

The photo-Wolff rearrangement is a classic example of an intramolecular reaction involving a derivative of this compound, namely 2-diazo-1,2-naphthoquinone (a diazonaphthoquinone, DNQ). nih.govwikipedia.org This reaction is fundamental to the function of DNQ-based photoresists used in the microelectronics industry. Upon irradiation with UV light, 2-diazo-1,2-naphthoquinone loses nitrogen gas (N₂) and rearranges to form a highly reactive ketene intermediate, 1H-inden-1-ylidenemethanone. nih.govwikipedia.orgresearchgate.net

The mechanism of the photo-Wolff rearrangement has been a subject of extensive study and debate. It can proceed through either a concerted pathway, where the loss of nitrogen and the 1,2-rearrangement occur simultaneously, or a stepwise pathway involving a carbene intermediate (1-oxo-2(1H)-naphthalenylidene). nih.govresearchgate.net Femtosecond infrared spectroscopy studies have provided evidence that the reaction can proceed largely via a concerted mechanism, with the ketene forming within 300 femtoseconds after photoexcitation. nih.govresearchgate.net However, trapping experiments have also confirmed the existence of a minor reaction path through the carbene intermediate. nih.gov

The highly reactive ketene intermediate can be trapped by nucleophiles present in the reaction medium. For example, in the presence of water, it forms indene-3-carboxylic acid, while in the presence of methanol (B129727), it yields methyl indene-3-carboxylate. nih.gov This reactivity is the basis for the change in solubility of the photoresist during the lithographic process.

Table 2: Products from the Photo-Wolff Rearrangement of 2-Diazo-1,2-naphthoquinone in the Presence of a Trapping Agent

| Starting Material | Reaction Conditions | Trapping Agent | Intermediate | Final Product | Observations |

|---|---|---|---|---|---|

| 2-Diazo-1,2-naphthoquinone | Photolysis (e.g., 800 nm laser) | Methanol (MeOH) | 1H-Inden-1-ylidenemethanone (ketene) | Methyl 1H-indene-3-carboxylate | A 10% conversion was achieved after 11 minutes of irradiation. nih.gov |

| 2-Diazo-1,2-naphthoquinone | Photolysis | Methanol (MeOH) | 1-Oxo-2(1H)-naphthalenylidene (carbene) | 2-Methoxy-1-naphthol | This product arises from the trapping of the carbene intermediate, confirming the stepwise pathway. nih.gov |

Biological Activities and Molecular Mechanisms of Action

Metabolic Origins and Environmental Presence

1,2-Naphthoquinone (1,2-NQ) is recognized as a secondary metabolite of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon. wikipedia.orgnih.gov In biological systems, particularly in mammals, naphthalene undergoes enzymatic conversion primarily in the liver, which can lead to the formation of intermediate compounds, including 1,2-NQ. nih.gov This metabolic process involves the transformation of naphthalene into naphthalene-1,2-oxide, which then gives rise to this compound. wikipedia.org

The formation of 1,2-NQ as a metabolite is significant due to its high reactivity. Research has shown that it is an electrophilic compound capable of covalently binding to cellular components. acs.orgnih.gov Studies involving murine Clara cells, a type of lung cell, demonstrated that after exposure to naphthalene, this compound was a major metabolite that covalently bound to the cysteine residues of cellular proteins. acs.org This binding activity underscores its role as a reactive intermediate in the toxicity associated with naphthalene exposure. acs.orgnih.gov

Beyond its role as a biological metabolite, this compound is a recognized environmental pollutant found in ambient air. nih.govnih.gov A primary source of environmental 1,2-NQ is the combustion of fossil fuels, and it is a notable component of diesel exhaust particles (DEPs). wikipedia.orgnih.govnih.gov Diesel engines release significant amounts of contaminants, and 1,2-NQ is one of the harmful organic compounds carried on the fine particulate matter in the exhaust. nih.govca.gov These particles are typically smaller than one micrometer and can be easily inhaled. ca.gov

Research has quantified the concentration of 1,2-NQ in diesel emissions, though values can vary depending on the engine type and fuel. One study calculated a concentration of 13.7 µg of 1,2-NQ per gram of diesel exhaust particles. nih.gov Another analysis estimated the concentration of 1,2-NQ in tests using different engines and fuels to be in the range of 10 to 340 µg per liter. nih.gov The presence of 1,2-NQ and other quinones in diesel exhaust is believed to contribute to the toxic potential of these pollutants. nih.gov

Table 1: Reported Concentrations of this compound in Diesel Exhaust

| Source/Study | Concentration | Reference |

|---|---|---|

| Cho et al. (2014) | 13.7 µg/g of DEP | nih.gov |

| Jakober et al. (2007) | 10 - 340 µg/L | nih.gov |

Mechanistic Toxicology and Cellular Pathologies

A primary mechanism through which this compound exerts its toxic effects is by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Quinones are highly reactive molecules that can act as prooxidants by reducing molecular oxygen to form ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.govnih.gov This production of ROS can overwhelm a cell's antioxidant defenses, causing a state of severe oxidative stress. nih.gov

This oxidative stress results in significant damage to essential cellular macromolecules. nih.gov

Lipid Damage: Exposure to 1,2-NQ has been shown to induce the formation of lipoperoxides, indicating oxidative damage to membrane lipids (lipid peroxidation). nih.govmdpi.com This process can alter the structure and fluidity of cell membranes. mdpi.com

Protein Damage: As an electrophile, 1,2-NQ can form covalent bonds with tissue nucleophiles, particularly proteins. nih.gov It can bind to cysteine residues, leading to protein damage and dysfunction. acs.org This alkylation of cellular proteins is a key mechanism of cell damage. nih.gov

DNA Damage: ROS generated by 1,2-NQ can react with the nitrogenous bases and the deoxyribose backbone of DNA. mdpi.com This interaction can lead to oxidative DNA damage, which has been linked to genotoxicity and carcinogenesis. nih.govmdpi.com

The mitochondria are a principal source of cellular ROS and play a critical role in the oxidative stress induced by this compound. nih.govnih.gov During normal cellular respiration, electrons can leak from the mitochondrial electron transport chain and prematurely reduce oxygen to form superoxide, the proximal mitochondrial ROS. nih.govyoutube.com

Research has directly implicated mitochondria as the source of ROS following exposure to 1,2-NQ. In a study using human pulmonary epithelial cells, exposure to 1,2-NQ led to an increased production of hydrogen peroxide. nih.gov The authors of that study demonstrated that the mitochondria were the specific source of this H₂O₂ production. nih.gov This finding highlights that 1,2-NQ disrupts mitochondrial function, leading to an increase in ROS generation, which then drives the cellular damage associated with oxidative stress. nih.govacs.org

Covalent Modification of Cellular Components

This compound (1,2-NQ) is an electrophilic molecule, a characteristic that allows it to readily react with and covalently modify various cellular macromolecules. This reactivity is central to its biological effects, leading to the alkylation of proteins and the formation of DNA adducts, which underpins its toxicity.

Alkylation of Proteins (e.g., Cysteine Residues)

The electrophilic nature of 1,2-NQ makes it highly reactive toward nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine. nih.govnih.gov This interaction results in the covalent modification, or alkylation, of the protein, which can alter its structure and function.

Studies have demonstrated that 1,2-NQ can covalently bind to and inhibit the function of the cAMP response element-binding protein (CREB), a key transcription factor. This modification occurs on conserved cysteine residues that are critical for the protein's ability to bind to DNA. The interaction can be blocked by the presence of sulfhydryl-containing agents like dithiothreitol (B142953) (DTT), confirming the specific reactivity of 1,2-NQ towards thiol groups.

Beyond specific transcription factors, 1,2-NQ has been shown to form adducts with a range of other proteins. Research has detected 1,2-NQ adducts on blood proteins such as albumin and hemoglobin following exposure. wikipedia.org More detailed analysis using high-resolution mass spectrometry has identified that in addition to cysteine, 1,2-NQ can also form covalent bonds with lysine (B10760008) and histidine residues on various proteins. nih.gov

Table 1: Documented Protein Targets and Modified Residues of this compound

| Protein Target | Modified Amino Acid Residue(s) | Consequence of Modification |

|---|---|---|

| cAMP response element-binding protein (CREB) | Cysteine | Inhibition of DNA binding activity |

| Hemoglobin | Not specified (adducts detected) | Biomarker of exposure |

| Albumin | Not specified (adducts detected) | Biomarker of exposure |

| General Proteins | Cysteine, Lysine, Histidine | Alteration of protein structure and function |

DNA Adduct Formation and Genotoxicity

The genotoxicity of 1,2-NQ is largely attributed to its capacity to interact with DNA and form covalent adducts, which are sites of DNA damage that can lead to mutations if not repaired. nih.govoup.com Research has uncovered at least two distinct pathways through which 1,2-NQ can cause this damage. nih.gov

The first mechanism involves the direct alkylation of DNA bases, similar to its reaction with proteins. The second, more indirect mechanism involves the non-enzymatic transformation of 1,2-NQ itself. Under physiological conditions, 1,2-NQ can be oxidized to form a highly reactive intermediate, a 1,2-NQ-epoxide. nih.gov This epoxide is a potent electrophile that readily attacks DNA, forming bulky adducts, particularly with the base 2'-deoxyguanosine. nih.gov The formation of these adducts suggests that the genotoxicity of 1,2-NQ stems not only from direct reaction or oxidative stress but also from its conversion into an intermediate polycyclic aromatic hydrocarbon (PAH)-epoxide that covalently binds to DNA. nih.gov Studies have confirmed that 1,2-NQ is significantly more potent in forming DNA adducts than its parent compound, naphthalene. nih.gov

Table 2: Mechanisms of this compound-Induced DNA Adduct Formation

| Mechanism | Description | Key Intermediate |

|---|---|---|

| Direct Alkylation | This compound acts as an electrophile, directly reacting with nucleophilic sites on DNA bases. | This compound |

| Non-Enzymatic Oxidation | This compound is oxidized under physiological conditions to form a more reactive epoxide intermediate, which then binds to DNA. | This compound-epoxide |

Interference with DNA Topoisomerases

This compound disrupts normal DNA processing by acting as a "poison" for essential nuclear enzymes known as type II topoisomerases. These enzymes resolve topological problems in DNA by creating and then resealing transient double-strand breaks. nih.gov By interfering with this process, 1,2-NQ converts these helpful enzymes into cellular toxins that generate permanent DNA damage. nih.govacs.org

Topoisomerase IIα and IIβ Poisoning

Research has established that 1,2-NQ is a poison for both human topoisomerase IIα (Topo IIα) and topoisomerase IIβ (Topo IIβ). acs.orgresearchgate.net It functions by stabilizing the "cleavage complex," an intermediate state where the enzyme is covalently bound to the broken ends of the DNA. researchgate.net This action prevents the enzyme from completing its catalytic cycle and re-ligating the DNA strands.

Studies comparing its effect on the two isoforms have found that 1,2-NQ is a more potent and efficacious poison against Topo IIα than Topo IIβ. nih.govacs.org For example, at a concentration of 50 μM, 1,2-NQ was shown to induce approximately 25% double-stranded DNA cleavage mediated by Topo IIα, compared to about 14% for Topo IIβ. nih.gov

Table 3: Efficacy of this compound as a Topoisomerase II Poison

| Enzyme Isoform | Observed Effect | Relative Efficacy |

|---|---|---|

| Topoisomerase IIα | Stabilizes the enzyme-DNA cleavage complex, inducing DNA breaks. | More potent and efficacious poison. |

| Topoisomerase IIβ | Stabilizes the enzyme-DNA cleavage complex, inducing DNA breaks. | Less efficacious than against Topoisomerase IIα. |

Induction of DNA Double-Strand Breaks

The direct consequence of poisoning topoisomerase II is the accumulation of stable cleavage complexes, which are essentially protein-linked DNA double-strand breaks (DSBs). acs.orgnih.gov When cellular machinery such as DNA or RNA polymerases collides with these roadblocks, the transient breaks are converted into permanent, highly cytotoxic DNA lesions. nih.gov 1,2-NQ has been shown to enhance the levels of these enzyme-mediated DSBs significantly. nih.gov This ability to fragment the genome is believed to be a major contributor to the observed cytotoxicity and genotoxicity of 1,2-NQ. nih.govacs.org

Covalent vs. Interfacial Poison Mechanisms

Topoisomerase II poisons are broadly classified into two categories based on their mechanism of action: interfacial and covalent. acs.orgnih.gov

Interfacial poisons interact non-covalently at the interface between the enzyme and the DNA. They typically insert themselves into the DNA gap created by the enzyme, physically blocking the re-ligation step. Etoposide is a classic example. acs.org

Covalent poisons contain reactive groups that form a covalent bond directly with the enzyme, often targeting sulfhydryl groups on cysteine residues. nih.gov This adduction alters the enzyme's conformation, which in turn enhances DNA cleavage, often by affecting the closing of the enzyme's N-terminal "gate." acs.orgnih.gov

Sensitivity to Reducing Agents : The activity of 1,2-NQ against Topo IIα is eliminated by sulfhydryl agents (like DTT), which would disrupt a covalent bond to a cysteine residue but not affect an interfacial poison. acs.org

Enzyme Inactivation : When 1,2-NQ is incubated with the enzyme before the addition of DNA, it inhibits the enzyme's ability to cleave DNA, a hallmark of covalent poisons that is not seen with interfacial ones. acs.orgacs.org

Stable Complex Formation : 1,2-NQ induces the formation of highly stable, long-lasting covalent Topo IIα-DNA cleavage complexes. acs.org

For Topoisomerase IIβ, the mechanism also appears to be at least partly covalent, as its activity is blocked by a sulfhydryl reagent. nih.govacs.org However, the results are less definitive. The activity is less sensitive to certain reducing agents, and its reduced form, 1,2-dihydroxynaphthalene, retains high activity against the β isoform, suggesting that it may also act as an interfacial poison against this specific enzyme. nih.govacs.orgacs.org

Table 4: Comparison of Topoisomerase II Poison Mechanisms and this compound Activity

| Characteristic | Interfacial Poison (e.g., Etoposide) | Covalent Poison | This compound (on Topo IIα) |

|---|---|---|---|

| Mode of Interaction | Non-covalent, at enzyme-DNA interface | Covalent bond with enzyme | Consistent with covalent binding |

| Effect of Reducing Agents | No effect | Activity is abrogated | Activity is abrogated |

| Pre-incubation with Enzyme | No effect on subsequent cleavage | Inactivates enzyme | Inactivates enzyme |

| Primary Mechanism | Blocks DNA ligation | Increases DNA cleavage | Increases DNA cleavage |

Modulation of Key Cellular Pathways

The chemical compound this compound (1,2-NQ) has been shown to interact with and modulate several key cellular signaling pathways. These interactions are central to its biological activities and toxicological profile. The following subsections detail the specific molecular mechanisms through which 1,2-NQ exerts its effects.

Inhibition of KappaB Kinase b (IKKβ)

This compound has been identified as a suppressor of the IκB kinase β (IKKβ)/NF-κB signaling pathway. researchgate.net In studies involving lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, exposure to 1,2-NQ led to a decrease in nitric oxide (NO) production. This was attributed to a reduction in the production of inducible nitric oxide synthase (iNOS). researchgate.net The underlying mechanism involves the diminished phosphorylation of IκBα, a critical step for the activation of the nuclear transcription factor-κB (NF-κB). researchgate.net Further investigations using IKKβ-transfected cells and recombinant IKKβ protein confirmed that 1,2-NQ directly curtails the phosphorylation of IκB by inhibiting the enzymatic activity of IKKβ. researchgate.net Similar inhibitory effects on this signaling pathway have also been observed in the lungs of mice exposed to LPS, highlighting the in vivo relevance of this mechanism. researchgate.net This disruption of the IKKβ/NF-κB signaling cascade represents a significant pathway through which 1,2-NQ can influence inflammatory responses. researchgate.netfrontiersin.org

Alteration of Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. lookchem.comucl.ac.uk this compound has been shown to be a vulnerable target for this phosphatase. frontiersin.orgresearchgate.net The inhibitory effects of 1,2-NQ on PTP1B activity can alter the insulin signaling pathway. frontiersin.orgresearchgate.net This interaction suggests a potential for 1,2-NQ and its derivatives to be explored as a new therapeutic target for the treatment of type 2 diabetes. frontiersin.orgresearchgate.net The regulation of PTP1B is complex, involving post-translational modifications such as phosphorylation and proteolytic cleavage. nih.gov Its dephosphorylation activity extends to the insulin receptor (IR) and its substrates, as well as to Janus kinase 2 (JAK2) in the leptin pathway. lookchem.comnih.gov By inhibiting PTP1B, 1,2-NQ can potentially enhance insulin sensitivity. lookchem.com

Aryl Hydrocarbon Receptor (AhR) Agonism and Gene Expression

This compound has been identified as a direct ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide variety of genes. nih.gov The AhR is involved in numerous biological and toxicological processes. nih.gov Studies have demonstrated that 1,2-NQ can directly bind to both the mouse and human AhR, leading to the activation of the canonical AhR signaling pathway and subsequent AhR-dependent gene expression. nih.gov This activation requires the aryl hydrocarbon nuclear translocator (ARNT). nih.gov Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with ARNT. This complex then binds to specific DNA sequences known as aryl hydrocarbon response elements, which are located in the regulatory regions of target genes, thereby modulating their transcription. researchgate.netnih.gov

Effects on Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. acs.orgelsevierpure.com this compound has been shown to directly interact with Kelch-like ECH-associated protein 1 (Keap1), the negative regulator of the transcription factor Nrf2. acs.org Specifically, 1,2-NQ can arylate the reactive thiol groups of Keap1. acs.org This modification of Keap1 leads to the activation of Nrf2 and the subsequent upregulation of its downstream target genes, which are involved in detoxification and antioxidant responses. acs.org Studies in primary mouse hepatocytes have shown that this Nrf2 activation is essential for protecting cells from the toxicity of 1,2-NQ. acs.org Deletion of Nrf2 enhanced the chemical modification of cellular proteins by 1,2-NQ and increased its toxicity, while deletion of Keap1 reduced the covalent binding and cellular toxicity of 1,2-NQ. acs.org This highlights the crucial role of the Keap1/Nrf2 system in mitigating the harmful effects of 1,2-NQ exposure. acs.org

Inhibition of Sepiapterin (B94604) Reductase

Sepiapterin reductase (SPR) is an NADPH-dependent enzyme that catalyzes the final step in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthases. researchgate.netacs.org Research has indicated that quinones can react with and inhibit the activity of sepiapterin reductase. researchgate.net Among various quinones studied, 1,2-NQ has been identified as one of the most potent inhibitors of sepiapterin reduction. researchgate.net This inhibition of SPR by 1,2-NQ can control a key enzyme necessary for the biosynthesis of a major cofactor involved in the generation of mediators that regulate important physiological functions. researchgate.net The inhibition of SPR leads to an accumulation of its substrate, sepiapterin, which can serve as a biomarker for SPR inhibition. frontiersin.org

Impact on Cellular Bioenergetics and Reducing Equivalents

This compound significantly impacts cellular bioenergetics, primarily through its ability to undergo redox cycling and interact with reducing equivalents like NADPH. frontiersin.org The redox cycling of 1,2-NQ involves the transfer of an electron to form a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This process can lead to sustained oxidant generation and contributes to its cytotoxicity.

Studies have shown that 1,2-NQ can interact with NADPH, and this interaction is linked to its electrophilic potential. frontiersin.org This consumption of NADPH, a key reducing equivalent, can disrupt the cellular redox balance. The production of reactive oxygen species (ROS) by 1,2-NQ has been observed in various cell types. For instance, in pulmonary epithelial cells, 1,2-NQ exposure leads to increased hydrogen peroxide production, with mitochondria identified as the source. acs.org This mitochondrial ROS production can lead to cellular damage. Furthermore, the interaction of 1,2-NQ with components of the electron transport chain can disrupt mitochondrial function, affecting cellular respiration and ATP production.

Data Tables

Table 1: Effects of this compound on Key Cellular Pathways

| Cellular Pathway | Key Protein Target | Effect of 1,2-NQ | Downstream Consequence | Reference(s) |

| NF-κB Signaling | IKKβ | Inhibition of enzymatic activity | Decreased IκBα phosphorylation, reduced NF-κB activation, and decreased iNOS/NO production. | researchgate.netfrontiersin.org |

| Insulin Signaling | PTP1B | Inhibition of phosphatase activity | Alteration of insulin signaling pathway, potential for increased insulin sensitivity. | frontiersin.orglookchem.comresearchgate.net |

| AhR Signaling | AhR | Direct ligand binding and agonism | Activation of AhR-dependent gene expression. | nih.gov |

| Nrf2 Pathway | Keap1 | Arylation of reactive thiols | Activation of Nrf2 and upregulation of antioxidant and detoxification genes. | acs.org |

| BH4 Biosynthesis | Sepiapterin Reductase | Inhibition of enzymatic activity | Reduced production of tetrahydrobiopterin (BH4). | researchgate.net |

Table 2: Impact of this compound on Cellular Bioenergetics

| Bioenergetic Parameter | Effect of 1,2-NQ | Mechanism | Reference(s) |

| Reactive Oxygen Species (ROS) | Increased production | Redox cycling and mitochondrial dysfunction. | frontiersin.orgacs.org |

| Reducing Equivalents (NADPH) | Consumption | Interaction with 1,2-NQ during redox cycling. | frontiersin.org |

| Mitochondrial Respiration | Disruption | Interaction with electron transport chain components. |

Inflammatory Response Elicitation

Exposure to this compound can trigger a significant inflammatory response in various cell types. nih.govnih.gov This pro-inflammatory effect is largely mediated by the oxidative stress induced by the compound. The increased production of ROS can activate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov